An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloroisonicotinamide, identified by the CAS Number 89281-13-0 , is a halogenated pyridine derivative that has garnered interest in various scientific fields, particularly in the development of novel agrochemicals and as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide functional group, provides a unique scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of the core properties, synthesis, and potential applications of 2,6-dichloroisonicotinamide, providing researchers and drug development professionals with essential information for its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-dichloroisonicotinamide is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 89281-13-0 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1] |
| Molecular Weight | 191.02 g/mol | [1] |
| Melting Point | 202 °C | [1] |
| Boiling Point (Predicted) | 298.1 °C | [1] |
| Appearance | Solid | [2] |
| Storage | Room temperature, inert atmosphere | [1] |
Chemical Structure
The chemical structure of 2,6-dichloroisonicotinamide is depicted below. The presence of the dichlorinated pyridine ring and the carboxamide group are key features that influence its reactivity and biological activity.
Caption: Conceptual workflow for the synthesis of 2,6-dichloroisonicotinamide.
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
A common starting material for the synthesis of the dichloro-substituted pyridine ring is citrazinic acid. The chlorination can be achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol (Adapted from similar preparations):
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To a flask equipped with a reflux condenser and a stirring mechanism, add citrazinic acid.
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Carefully add an excess of phosphorus oxychloride (POCl₃).
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The reaction mixture is heated to reflux and maintained at this temperature for several hours.
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After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
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The residue is then cautiously quenched with ice-water.
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The resulting precipitate, 2,6-dichloroisonicotinic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Amidation of 2,6-Dichloroisonicotinic Acid
The conversion of the carboxylic acid to the primary amide is a standard organic transformation. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol (General Procedure):
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Suspend 2,6-dichloroisonicotinic acid in a suitable inert solvent (e.g., dichloromethane).
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Add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise at a controlled temperature.
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The reaction mixture is stirred until the conversion to the acyl chloride is complete.
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The excess thionyl chloride and solvent are removed under reduced pressure.
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The resulting crude acyl chloride is dissolved in an appropriate solvent and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas) to form 2,6-dichloroisonicotinamide.
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The product is then isolated and purified, typically by recrystallization.
Applications in Research and Development
2,6-Dichloroisonicotinamide serves as a valuable building block in the synthesis of more complex molecules with potential applications in agriculture and medicine. [1]
Agrochemicals
Research has indicated that amide derivatives of 2,6-dichloroisonicotinic acid exhibit significant biological activity in inducing systemic acquired resistance (SAR) in plants. [3]SAR is a plant's defense mechanism against a broad spectrum of pathogens. This suggests that 2,6-dichloroisonicotinamide and its derivatives could be developed as novel plant protection agents. [3]The presence of the dichloro-pyridine core is a common feature in several commercial herbicides. [4][5]
Medicinal Chemistry
The 2,6-dichloroisonicotinamide scaffold is a versatile starting material for the synthesis of potential therapeutic agents. [1]Nicotinamide derivatives, in a broader sense, have been investigated for a range of biological activities, including:
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Antiviral Activity: The nicotinamide core is present in various compounds explored for their antiviral properties. [6][7][8]* Antifungal Activity: Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, with some demonstrating efficacy against resistant strains. [9][10] The structural features of 2,6-dichloroisonicotinamide allow for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.
Caption: Potential application areas of 2,6-dichloroisonicotinamide.
Analytical Characterization
For researchers working with 2,6-dichloroisonicotinamide, proper analytical characterization is crucial to confirm its identity and purity. Standard analytical techniques that would be employed include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2,6-dichloroisonicotinamide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. [2]
Conclusion
2,6-Dichloroisonicotinamide is a chemical compound with significant potential, particularly as an intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its straightforward, albeit not widely documented, synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for further chemical exploration. The demonstrated biological activity of related nicotinamide derivatives in plant protection and as potential antimicrobial agents underscores the importance of continued research into the applications of this versatile molecule. This technical guide provides a foundational understanding of 2,6-dichloroisonicotinamide, intended to support and inspire further innovation in the fields of chemical synthesis, drug discovery, and agricultural science.
References
Sources
- 1. 2,6-Dichloroisonicotinamide [myskinrecipes.com]
- 2. 2,6-dichloroisonicotinamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses | MDPI [mdpi.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
